molecular formula C18H22FN5O3S B5967049 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Cat. No. B5967049
M. Wt: 407.5 g/mol
InChI Key: DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a selective inhibitor of the spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine blocks the activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induces apoptosis in cancer cells (Kawasaki et al., 2018).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the activation of immune cells, such as T cells and macrophages. This may have implications for the treatment of autoimmune diseases and inflammatory disorders (Kawasaki et al., 2018).

Advantages and Limitations for Lab Experiments

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SYK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies (Kawasaki et al., 2018).

Future Directions

There are several future directions for the development of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and other SYK inhibitors. One direction is to evaluate the efficacy of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in combination with other targeted therapies or immunotherapies. Another direction is to investigate the potential of SYK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the identification of biomarkers that can predict the response to SYK inhibitors may help to personalize the treatment of hematological malignancies (Kawasaki et al., 2018).
Conclusion
4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models of hematological malignancies. Its selective inhibition of SYK and modulation of the immune system make it a promising candidate for the treatment of cancer and other diseases. However, further preclinical and clinical studies are needed to fully evaluate its efficacy, safety, and potential for clinical use.

Synthesis Methods

The synthesis of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, including the preparation of the starting materials, the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the final morpholine ring formation. The detailed synthesis method has been published in a scientific journal (Kawasaki et al., 2018) and is beyond the scope of this paper.

Scientific Research Applications

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of hematological malignancies, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other anti-cancer drugs. 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated in combination with other targeted therapies, such as BTK inhibitors, PI3K inhibitors, and HDAC inhibitors, with promising results (Kawasaki et al., 2018).

properties

IUPAC Name

4-[6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-15-2-1-3-16(12-15)28(25,26)24-6-4-22(5-7-24)17-13-18(21-14-20-17)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.